

Application Notes and Protocols for ⁶⁸Ga-NOTA-WL12 PET Imaging in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is frequently overexpressed in various cancer types, contributing to an immunosuppressive tumor microenvironment.[1] Non-invasive imaging of PD-L1 expression can provide valuable insights for patient stratification, therapy response monitoring, and understanding tumor immunology.

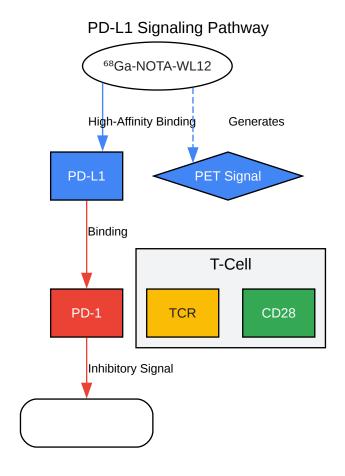
68Ga-NOTA-**WL12** is a peptide-based positron emission tomography (PET) radiotracer that targets PD-L1 with high affinity and specificity.[2][3] Preclinical studies in murine models have demonstrated its potential for visualizing and quantifying PD-L1 expression in vivo.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting ⁶⁸Ga-NOTA-**WL12** PET imaging in mice, intended to guide researchers in the successful implementation of this imaging technique.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PD-L1 signaling pathway and the general experimental workflow for ⁶⁸Ga-NOTA-**WL12** PET imaging in mice.

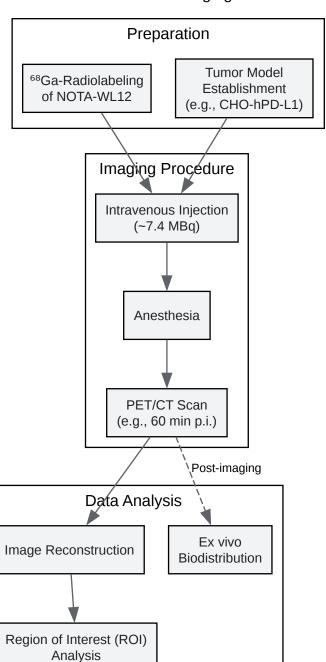




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Caption: Interaction of ⁶⁸Ga-NOTA-WL12 with the PD-1/PD-L1 axis.





⁶⁸Ga-NOTA-WL12 PET Imaging Workflow

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Caption: Experimental workflow for ⁶⁸Ga-NOTA-**WL12** PET imaging in mice.

Experimental Protocols



Synthesis and Radiolabeling of ⁶⁸Ga-NOTA-WL12

The synthesis of NOTA-conjugated **WL12** peptide is typically performed via custom peptide synthesis.[4] The radiolabeling procedure with Gallium-68 (⁶⁸Ga) is as follows:

Materials:

- NOTA-WL12 peptide
- ⁶⁸Ge/⁶⁸Ga generator
- 0.5 N HCl
- Sodium acetate buffer (pH 3.5-4.0)
- Heating block or microwave synthesizer
- C-18 Sep-Pak cartridge for purification
- HPLC system for quality control

Protocol:

- Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.5 N HCl.
- Add the NOTA-WL12 peptide to the ⁶⁸GaCl₃ eluate.
- Adjust the pH of the reaction mixture to approximately 3.5-4.0 using sodium acetate buffer.
- Incubate the reaction mixture at 100°C for 10 minutes.[1]
- Purify the resulting ⁶⁸Ga-NOTA-**WL12** using a C-18 Sep-Pak cartridge.
- Perform quality control using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine radiochemical purity, which should exceed 99%.[1][2]

Animal Models



Immunocompromised mice, such as NOD/SCID or NSG mice, are commonly used to establish tumor xenografts.[2][4]

Cell Lines:

- PD-L1 Positive: CHO-hPD-L1 (Chinese Hamster Ovary cells engineered to express human PD-L1), MDAMB231, PANC02.[2][3][4]
- PD-L1 Negative (Control): CHO (parental Chinese Hamster Ovary cells), SUM149.[2][4]

Tumor Implantation:

- Culture the selected cell lines under appropriate conditions.
- Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 5-10 million cells) into the flank of the mice.
- Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging studies.

PET/CT Imaging Protocol

Animal Preparation:

- Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).
- Maintain the body temperature of the mice during the procedure.

Radiotracer Injection:

Intravenously inject approximately 7.4 MBq (in 200 μL of saline) or 9.25 x 10⁵ Bq (25 μCi) of ⁶⁸Ga-NOTA-WL12 into the tail vein of each mouse.[2][4]

PET/CT Image Acquisition:

 Acquire static or dynamic PET images at various time points post-injection. Common imaging time points include 15, 30, 60, and 120 minutes.[2][4]



- A 60-minute post-injection time point is often optimal for achieving high-contrast images.
- Perform a CT scan for anatomical co-registration and attenuation correction.

In Vivo Specificity (Blocking) Study

To confirm the PD-L1 specificity of ⁶⁸Ga-NOTA-**WL12** uptake, a blocking experiment should be performed.

Protocol:

- Administer a blocking dose of non-radiolabeled WL12 (e.g., 50 μg) either through coinjection with the radiotracer or as a pre-injection 60 minutes prior to the administration of ⁶⁸Ga-NOTA-WL12.[2][4]
- Follow the same PET/CT imaging protocol as described above.
- A significant reduction in tumor uptake of the radiotracer in the presence of the blocking dose confirms PD-L1 specific binding.[4]

Ex Vivo Biodistribution Study

Protocol:

- Following the final PET imaging session, euthanize the mice.
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, muscle, liver, spleen, kidneys, heart, lungs).
- · Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation



The following tables summarize quantitative data from preclinical ⁶⁸Ga-NOTA-**WL12** PET imaging studies.

Table 1: Biodistribution of ⁶⁸Ga-**WL12** in Tumor-Bearing Mice at 60 minutes post-injection (%ID/g)

Tissue	hPD-L1 Tumors	MDAMB231 Tumors	SUM149 Tumors	CHO Tumors
Tumor	11.56 ± 3.18	4.97 ± 0.8	1.9 ± 0.1	1.33 ± 0.21
Blood	0.52 ± 0.09	0.74 ± 0.07	0.54 ± 0.03	0.44 ± 0.03
Heart	0.56 ± 0.08	0.74 ± 0.07	0.49 ± 0.05	0.39 ± 0.04
Lungs	1.76 ± 0.28	2.15 ± 0.19	1.48 ± 0.13	1.15 ± 0.11
Liver	1.93 ± 0.31	3.15 ± 0.28	2.18 ± 0.19	1.45 ± 0.13
Spleen	0.89 ± 0.14	1.15 ± 0.10	0.79 ± 0.07	0.62 ± 0.06
Kidneys	11.23 ± 1.80	14.50 ± 1.31	9.98 ± 0.89	7.50 ± 0.68
Muscle	0.35 ± 0.06	0.48 ± 0.04	0.33 ± 0.03	0.26 ± 0.02

Data adapted from De Silva et al.[4]

Table 2: Tumor-to-Background Ratios in CHO-hPD-L1 Tumor-Bearing Mice at 120 minutes post-injection

Ratio	Value
Tumor-to-Blood-Pool (T/BP)	4.5 ± 0.2
Tumor-to-Muscle (T/M)	19.1 ± 1.2

Data adapted from Zhou et al.[2]

Table 3: Effect of Blocking Dose on ⁶⁸Ga-**WL12** Uptake in hPD-L1 Tumors at 60 minutes post-injection



Condition	Tumor Uptake (%ID/g)	% Decrease in Uptake
No Blocking Dose	5.1 ± 0.2	-
With Blocking Dose	~1.28	~75%

Data adapted from De Silva et al.[4]

Conclusion

The ⁶⁸Ga-NOTA-**WL12** PET imaging agent has demonstrated significant promise in preclinical mouse models for the non-invasive assessment of PD-L1 expression.[2][3] The protocols outlined in these application notes provide a detailed framework for researchers to effectively utilize this technology. The high tumor-to-background ratios and specific uptake in PD-L1 positive tumors, which can be blocked by an excess of unlabeled peptide, underscore the potential of ⁶⁸Ga-NOTA-**WL12** as a valuable tool in cancer research and drug development.[2]

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